N'-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
This compound features a hybrid structure combining an ethanediamide backbone, a 4-chlorobenzyl group, and a 1,3-oxazolidine ring substituted with a 4-methoxy-3-methylbenzenesulfonyl moiety. The ethanediamide linker facilitates hydrogen bonding, while the sulfonyl group enhances interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-14-11-17(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-3-5-16(22)6-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXRRKCSBXPEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfonyl group: The oxazolidinone intermediate is then treated with a sulfonyl chloride derivative, such as 4-methoxy-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the chlorophenylmethyl group: The final step involves the reaction of the sulfonylated oxazolidinone with 4-chlorobenzyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxazolidinone groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with protein residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-(2-Chlorobenzyl)-N′-({3-[(4-Nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide
Structural Differences :
- Sulfonyl Substituent : Replaces the 4-methoxy-3-methyl group with a 4-nitrobenzenesulfonyl moiety.
- Chlorophenyl Position : Chlorine is at the 2-position of the benzyl group (vs. 4-position in the target compound).
Functional Implications :
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Structural Differences :
- Backbone : Retains the oxamide core but lacks the 1,3-oxazolidine-sulfonyl moiety.
- Substituents : Features a 2-methoxybenzyl group and a 3-chloro-4-methylphenyl group.
Functional Implications :
N-(4-Methoxyphenyl)benzenesulfonamide
Structural Differences :
- Simplified Structure : Contains a benzenesulfonamide group without the ethanediamide or oxazolidine components.
Functional Implications :
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Structural Differences :
- Heterocyclic Core : Uses a 1,2-oxazol ring (unsaturated) instead of a saturated 1,3-oxazolidine .
- Substituents : Features a 5-methyloxazol group linked to the sulfonamide.
Functional Implications :
- The unsaturated oxazol ring may reduce hydrogen-bonding capacity compared to the oxazolidine’s NH group.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamide Derivatives
Structural Differences :
- Core Structure: Incorporates a quinazolinone ring instead of oxazolidine.
- Functional Groups : Includes a thioacetamide linker and sulfamoyl group.
Functional Implications :
- The quinazolinone system is known for kinase inhibition but may exhibit off-target effects compared to the oxazolidine-sulfonyl moiety.
- The thioether linkage could improve redox stability but reduce hydrogen-bonding efficiency .
Research Implications
- Target Compound : The combination of ethanediamide, oxazolidine, and substituted sulfonamide positions it as a promising candidate for enzyme inhibition (e.g., antimicrobial or anticancer targets). Its structural complexity may require optimization for pharmacokinetics.
- Structural Insights : Substitutions on the sulfonyl benzene (e.g., nitro vs. methoxy-methyl) and chlorophenyl position significantly impact bioactivity and stability.
- Future Directions : Comparative crystallographic studies (using tools like ORTEP-3 or WinGX ) could elucidate hydrogen-bonding patterns and guide rational design.
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-chlorophenyl group.
- A 1,3-oxazolidine moiety with a methoxy and methyl substituent.
- An ethanediamide backbone.
The molecular formula is C₁₈H₃₁ClN₂O₄S, and it has a molecular weight of approximately 392.98 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of oxazolidinones have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties. Specifically, oxazolidinone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
The proposed mechanism of action includes:
- Inhibition of Protein Synthesis : Similar compounds bind to the bacterial ribosome, preventing protein synthesis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Protein Synthesis Inhibition | Disrupts bacterial protein synthesis |
Case Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various oxazolidinone derivatives against MRSA strains. The results indicated that modifications to the oxazolidinone structure significantly enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
A study focused on the effects of oxazolidinone derivatives on human breast cancer cell lines demonstrated that specific derivatives could inhibit cell growth and induce apoptosis. The study utilized flow cytometry to analyze cell cycle changes and found significant G0/G1 phase arrest in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
